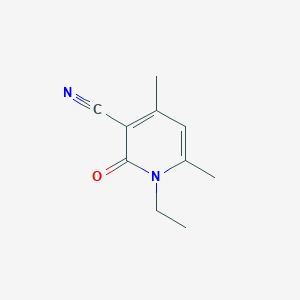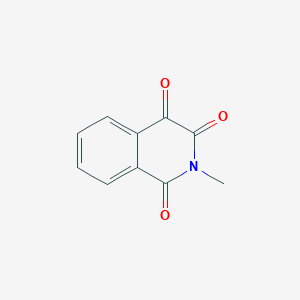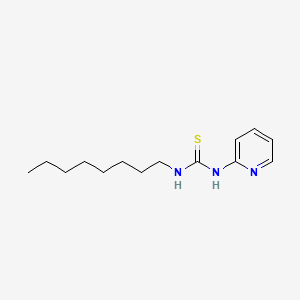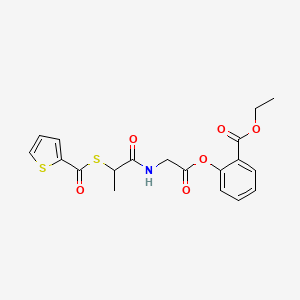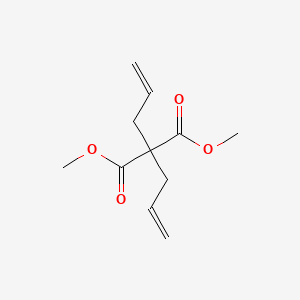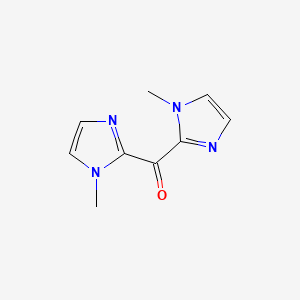
Bis(1-metil-1H-imidazol-2-il)metanona
Descripción general
Descripción
“Bis(1-methyl-1H-imidazol-2-yl)methanone” is a chemical compound with the molecular formula C9H12N4 . It is a solid substance at room temperature . It is also known by its IUPAC name, 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazole .
Molecular Structure Analysis
The molecular structure of “Bis(1-methyl-1H-imidazol-2-yl)methanone” is characterized by its molecular formula C9H12N4 . The InChI code for this compound is 1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“Bis(1-methyl-1H-imidazol-2-yl)methanone” is a solid substance at room temperature . It has a molecular weight of 176.22 .Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Bis(1-metil-1H-imidazol-2-il)metanona sirve como precursor en la síntesis de diversos compuestos farmacéuticos. Su anillo de imidazol es una estructura central en muchos fármacos debido a su parecido con los bloques de construcción fundamentales de las moléculas biológicas. Por ejemplo, se utiliza en la síntesis de compuestos con actividad antituberculosa contra Mycobacterium tuberculosis .
Agentes Antimicrobianos
La parte de imidazol de this compound es conocida por sus propiedades antimicrobianas. Se incorpora a la estructura de fármacos que presentan actividades antibacterianas, antifúngicas y antiprotozoarias, lo que la convierte en valiosa para el desarrollo de nuevas terapias antimicrobianas .
Investigación del Cáncer
Los derivados de imidazol, incluido this compound, se están explorando por sus potenciales propiedades antitumorales. Se estudian por su capacidad para inhibir la proliferación celular e inducir la apoptosis en diversas líneas celulares de cáncer, contribuyendo al desarrollo de nuevos fármacos contra el cáncer .
Detección Química
Este compuesto se utiliza como indicador colorimétrico altamente selectivo para Fe (II) en muestras acuosas. Su capacidad para unirse selectivamente a los iones de hierro permite su uso en la detección y cuantificación de hierro en muestras biológicas y ambientales .
Inhibición Enzimática
La investigación de inhibidores enzimáticos a menudo implica derivados de imidazol debido a su capacidad para interactuar con los sitios activos de las enzimas. This compound puede utilizarse para diseñar inhibidores que se dirijan a enzimas específicas implicadas en los procesos de la enfermedad .
Inhibidores de la Bomba de Protones
El anillo de imidazol es un componente clave en la estructura de los inhibidores de la bomba de protones como omeprazol y pantoprazol. Se pueden sintetizar derivados de this compound para desarrollar nuevos fármacos que pueden reducir eficazmente la producción de ácido estomacal .
Agentes Antiinflamatorios
Los compuestos que contienen el anillo de imidazol, como this compound, se están investigando por sus propiedades antiinflamatorias. Pueden desempeñar un papel en la síntesis de medicamentos destinados a tratar afecciones inflamatorias .
Trastornos Neurológicos
Los derivados de imidazol también se están estudiando por su potencial terapéutico en trastornos neurológicos. Pueden influir en los sistemas de neurotransmisores o proteger a las células nerviosas del daño, lo que es crucial para tratar afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Safety and Hazards
Mecanismo De Acción
Target of Action
Bis(1-methyl-1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to inhibit cell death when administered in cell culture or in vivo .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability. Its melting point is 151.2-153.0 °C, and its predicted boiling point is 414.1±28.0 °C .
Result of Action
Some analogues of this compound have been found to inhibit cell death . This suggests that Bis(1-methyl-1H-imidazol-2-yl)methanone may have similar effects.
Action Environment
It’s known that the compound is stable under normal operating conditions . Direct contact with the compound may cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate laboratory safety procedures and personal protective equipment should be used when handling this compound .
Propiedades
IUPAC Name |
bis(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDFYGQFWQRHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404680 | |
| Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62366-40-9 | |
| Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)
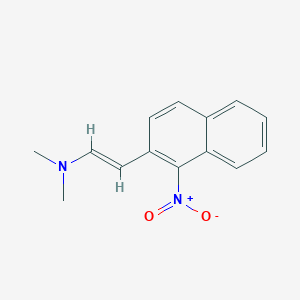
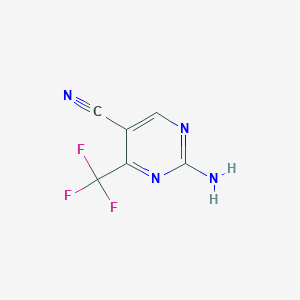
![Ethyl 3-[(2-chlorophenyl)methylidene]indole-2-carboxylate](/img/structure/B1621623.png)
